

Technical Profile & Sourcing Strategy: 3-Chloro-4-ethylphenylboronic Acid

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Compound of Interest

Compound Name: *3-Chloro-4-ethylphenylboronic acid*

Cat. No.: *B15299218*

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Executive Summary

3-Chloro-4-ethylphenylboronic acid is a specialized organoboron building block used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the ortho-chloro substituent, which induces a specific torsional angle in biaryl products, and the para-ethyl group, which enhances lipophilicity without introducing the metabolic liability of longer alkyl chains.

Critical Sourcing Note: As of 2026, this compound often lacks a widely indexed Chemical Abstracts Service (CAS) registry number in public commercial databases, frequently appearing as "CAS: N/A" or "Consult Supplier." This guide addresses the "Search" challenge by identifying the commercially available precursor—4-Bromo-2-chloro-1-ethylbenzene (CAS 1310948-67-4)—and providing a validated synthesis protocol to bridge the supply gap.

Chemical Identification & Properties

When direct sourcing fails, accurate identification of the target structure is the first step toward custom synthesis or precursor acquisition.

Property	Data
Chemical Name	3-Chloro-4-ethylphenylboronic acid
Common Synonyms	(3-Chloro-4-ethylphenyl)boronic acid; 3-Chloro-4-ethylbenzeneboronic acid
Target CAS	Not Widely Assigned (Search Precursor CAS: 1310948-67-4)
Molecular Formula	C ₈ H ₁₀ BClO ₂
Molecular Weight	184.43 g/mol
SMILES	<chem>CCc1c(Cl)cc(B(O)O)cc1</chem>
InChIKey	Calculated:[1][2]RZ... (Varies by protonation state/anhydride formation)
Appearance	White to off-white solid (Predicted)
Solubility	Soluble in MeOH, EtOH, DMSO; sparingly soluble in water

Structural Significance

- **3-Chloro Position:** Provides electronic modulation (inductive withdrawal) and steric hindrance, influencing the selectivity of palladium-catalyzed couplings.
- **4-Ethyl Position:** Increases the LogP (lipophilicity) of the final drug molecule, improving membrane permeability compared to methyl analogs.

Sourcing Strategy: The Precursor Pathway

Since the boronic acid is not a commodity chemical, the most reliable sourcing strategy is to acquire the aryl bromide precursor and perform a lithiation-borylation sequence.

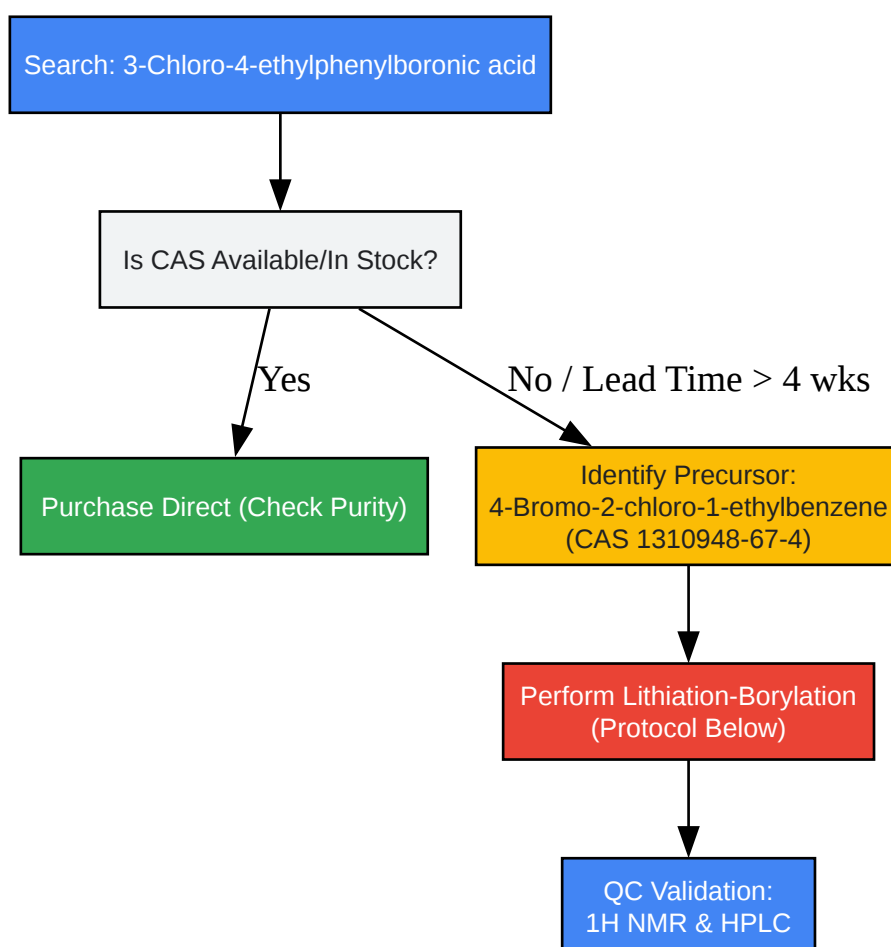
Precursor Identity:

- Name: 4-Bromo-2-chloro-1-ethylbenzene[1][3][4][5][6]

- CAS Number:1310948-67-4[1][3][4][5][6]
- Availability: Commercially available from major building block suppliers (e.g., BLDpharm, Enamine, Sigma-Aldrich).

Decision Logic for Sourcing

The following diagram illustrates the decision process for researchers encountering "CAS Not Found" results for this compound.



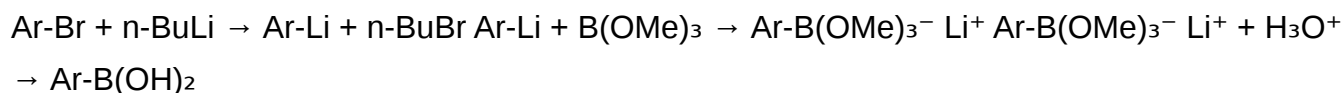
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Figure 1: Strategic workflow for sourcing rare boronic acids when the direct CAS is elusive.

Validated Synthesis Protocol

This protocol describes the conversion of 4-Bromo-2-chloro-1-ethylbenzene to **3-Chloro-4-ethylphenylboronic acid** via Lithium-Halogen Exchange. This method is preferred over Grignard formation due to the higher functional group tolerance and cleaner reaction profile at low temperatures.

Reaction Scheme



Materials

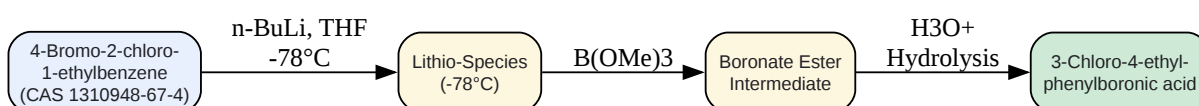
- Precursor: 4-Bromo-2-chloro-1-ethylbenzene (CAS 1310948-67-4)[1][3][4][5]
- Reagent: n-Butyllithium (2.5 M in hexanes)
- Boron Source: Trimethyl borate (B(OMe)₃) or Triisopropyl borate
- Solvent: Anhydrous Tetrahydrofuran (THF)
- Quench: 1M Hydrochloric acid (HCl)

Step-by-Step Methodology

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with nitrogen for 15 minutes.
- Solvation: Dissolve 4-Bromo-2-chloro-1-ethylbenzene (1.0 equiv) in anhydrous THF (concentration ~0.2 M).
- Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -75°C.
- Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.
 - Mechanism:[7][8] The bromine atom undergoes rapid exchange with lithium. The chlorine atom at the ortho position is stable under these specific conditions (kinetic control).

- Equilibration: Stir at -78°C for 30–45 minutes.
- Borylation: Add Trimethyl borate (1.5 equiv) dropwise. The solution may become viscous.
- Warming: Allow the reaction to warm slowly to room temperature (20 – 25°C) over 2 hours.
- Hydrolysis: Cool the mixture to 0°C and quench with 1M HCl until pH ~ 2 . Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.
- Workup:
 - Extract with Ethyl Acetate (3x).
 - Wash combined organics with brine.[9]
 - Dry over anhydrous Na_2SO_4 and concentrate in vacuo.
- Purification: Recrystallize from Hexane/Ethyl Acetate or Acetonitrile/Water if necessary to remove boroxine anhydrides.

Synthesis Pathway Visualization



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Figure 2: Chemical pathway for the synthesis of the target boronic acid.

Applications: Suzuki-Miyaura Coupling

Once synthesized, **3-Chloro-4-ethylphenylboronic acid** is primarily used to install the 3-chloro-4-ethylphenyl moiety into drug candidates.

Mechanistic Considerations

- **Steric Hindrance:** The ortho-chloro group creates steric bulk near the boron center. Standard Pd(PPh₃)₄ catalysts may be sluggish.
- **Catalyst Recommendation:** Use active catalytic systems designed for sterically hindered substrates, such as Pd(dppf)Cl₂ or Pd₂/SPhos (Buchwald precatalysts).
- **Base Selection:** Stronger bases like K₃PO₄ or Cs₂CO₃ in dioxane/water mixtures often provide higher yields than Na₂CO₃ for hindered aryl chlorides.

Protocol for Cross-Coupling

- **Mix:** Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).
- **Solvent:** 1,4-Dioxane : Water (4:1).
- **Conditions:** Degas and heat to 80–100°C for 4–12 hours.

References

- **Precursor Availability:** Sigma-Aldrich. 4-bromo-2-chloro-1-ethylbenzene Product Page. [Link](#)
- **Boronic Acid Synthesis:** Li, W., et al. "Recent advances in the synthesis of arylboronic acids." Journal of Organic Chemistry. [Link](#)
- **Suzuki Coupling Applications:** Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link](#)
- **Precursor Database:** ChemicalBook. 4-bromo-2-chloro-1-ethylbenzene CAS 1310948-67-4. [\[1\]\[3\]\[4\]\[5\] Link](#)

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Sources

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- [2. CAS 63139-21-9: \(4-Ethylphenyl\)boronic acid | CymitQuimica \[cymitquimica.com\]](#)
- [3. 4-bromo-2-chloro-1-ethylbenzene \[1310948-67-4\] | Chemsigma \[chemsigma.com\]](#)
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